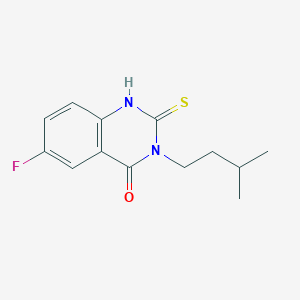
6-フルオロ-3-(3-メチルブチル)-2-スルファニリデン-1H-キナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C13H15FN2OS and its molecular weight is 266.33. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、その抗菌特性について調査されています。 N-置換6-フルオロ-3-(ピペリジン-4-イル)-1,2-ベンゾキサゾール誘導体の合成経路が記述され、収率55%から92%の標的生成物が得られました。これらの化合物は、寒天ウェル拡散法を用いて黄色ブドウ球菌 (MTCC 3160)に対する抗菌効果について評価されました。 注目すべきことに、合成された化合物のうち、1つだけがウェルあたり50μgの濃度で抗菌活性を示しました .
フッ素化ピリジン
この化合物とは直接関係ありませんが、フッ素化ピリジンは生物学的用途において注目されています。 いくつかのフッ素化ピリジンは、さまざまな目的のための潜在的なイメージング剤として役立ちます .
ホウ素試薬と鈴木-宮浦カップリング
この化合物に特化したものではありませんが、ホウ素試薬は鈴木-宮浦カップリング反応において重要な役割を果たします。 これらの汎用性の高い試薬は、潜在的な医薬品用途を持つものも含め、さまざまな有機化合物の合成を促進します .
特性
IUPAC Name |
6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-8(2)5-6-16-12(17)10-7-9(14)3-4-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVPNAUKEZSSSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)
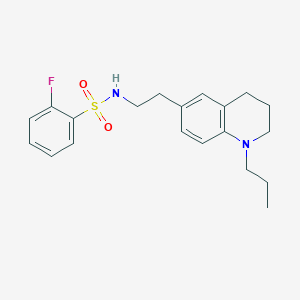
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)

![ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2410515.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)

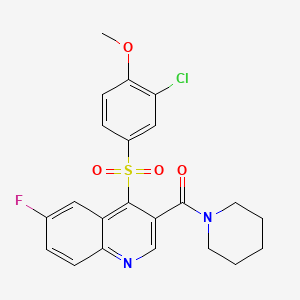
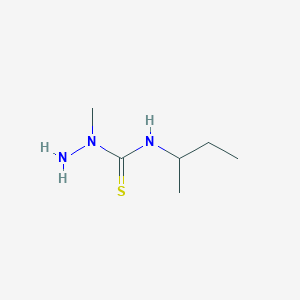
![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)
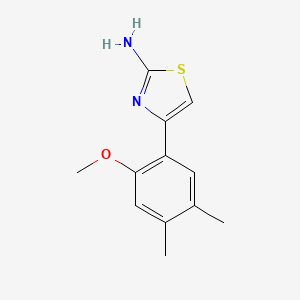
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
